Product packaging for 5-Azaspiro[2.3]hexane(Cat. No.:CAS No. 39599-52-5)

5-Azaspiro[2.3]hexane

Cat. No.: B2477191
CAS No.: 39599-52-5
M. Wt: 83.134
InChI Key: RHVACWSWOHDPBX-UHFFFAOYSA-N
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Description

5-Azaspiro[2.3]hexane is a strained spiro heterocycle of significant interest in modern medicinal chemistry and drug discovery. Its unique three-dimensional structure, featuring fused azetidine and cyclopropyl rings, makes it a valuable non-classical bioisostere for flat, aromatic rings and other saturated heterocycles . The incorporation of this scaffold into lead compounds is sought to improve key physicochemical properties, such as reducing lipophilicity and enhancing metabolic stability, which are critical for developing effective pharmaceutical agents . The primary research value of this compound lies in its ability to serve as a rigid, sp 3 -rich building block that populates underexplored chemical space. The high ring strain of the cyclopropyl component contributes to greater bond strength and stability against oxidative metabolism, while the well-defined exit vectors allow for precise positioning of substituents in three dimensions . This compound is part of a growing class of strained spirocycles used in scaffold hopping and conformational restriction strategies to escape "flatland" in drug design . Researchers utilize this chemical core as a precursor for further functionalization, such as the synthesis of carboxamide derivatives and carboxylic acid derivatives , to explore its full potential as a bioisostere. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N B2477191 5-Azaspiro[2.3]hexane CAS No. 39599-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-5(1)3-6-4-5/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVACWSWOHDPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Azaspiro 2.3 Hexane and Its Functionalized Derivatives

General Synthetic Strategies for 5-Azaspiro[2.3]hexane Core Construction

The synthesis of the this compound core predominantly involves a convergent strategy where the azetidine (B1206935) ring is first constructed and subsequently functionalized to introduce the cyclopropane (B1198618) ring. A common starting point is a protected 3-azetidinone derivative, which can be elaborated into a suitable precursor for cyclopropanation.

A key strategic consideration is the introduction of an exocyclic double bond at the 3-position of the azetidine ring, which then serves as the substrate for various cyclopropanation reactions. Alternatively, the cyclopropane ring can be formed from an α,β-unsaturated ester appended to the azetidine ring. The choice of strategy is often dictated by the desired substitution pattern on the final spirocycle and the stereochemical outcome required.

Key Cyclization Reactions in this compound Synthesis

The formation of the cyclopropane ring is the pivotal step in the synthesis of the this compound core. Several classical and modern cyclopropanation methods have been explored, each with its own set of advantages and limitations.

Corey–Chaikovsky Cyclopropanation Approaches

The Corey–Chaikovsky reaction, which utilizes sulfur ylides to convert carbonyls to epoxides or α,β-unsaturated carbonyls to cyclopropanes, has been investigated for the synthesis of this compound derivatives. beilstein-journals.org In the context of forming the spiro[2.3]hexane system, this reaction would typically involve the treatment of an α,β-unsaturated ester derivative of azetidine with a sulfur ylide like dimethyloxosulfonium methylide.

However, attempts to apply the Corey–Chaikovsky cyclopropanation to α,β-unsaturated trisubstituted olefin derivatives of azetidine have been reported to be unsuccessful. beilstein-journals.org These findings suggest that steric hindrance around the double bond of the azetidine precursor can significantly impede the approach of the sulfur ylide, preventing the desired cyclopropanation from occurring.

Rhodium-Catalyzed Cyclopropanation Reactions

Rhodium-catalyzed cyclopropanation has emerged as a highly effective method for the synthesis of this compound derivatives. beilstein-journals.org This reaction typically involves the decomposition of a diazo compound, such as ethyl diazoacetate, by a rhodium(II) catalyst to generate a rhodium carbene, which then undergoes a cycloaddition with an alkene.

A successful strategy involves the rhodium-catalyzed cyclopropanation of a terminal olefin precursor derived from a protected 3-azetidinone. beilstein-journals.org The reaction of an exomethylene azetidine derivative with ethyl diazoacetate in the presence of a catalyst like dirhodium tetraacetate (Rh₂(OAc)₄) can afford the desired this compound core. beilstein-journals.org This method has been shown to proceed with diastereoselectivity, yielding a mixture of trans cyclopropane products. beilstein-journals.org

Optimization of the reaction conditions, such as the amount of the diazo compound and the mode of its addition, can significantly influence the yield of the desired spirocyclic product. For instance, using a large excess of ethyl diazoacetate and adding it slowly to the reaction mixture has been shown to improve the yield of the cyclopropanation reaction. beilstein-journals.org

Optimization of Rhodium-Catalyzed Cyclopropanation
EntryEquivalents of Ethyl DiazoacetateAddition MethodYield (%)
11Syringe pump over 10 h12
28-51
3--60

Simmons–Smith Reaction Strategies

The Simmons–Smith reaction, a well-established method for cyclopropanation using an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple), has also been considered for the synthesis of the this compound core. beilstein-journals.org This reaction is known for its stereospecificity and tolerance of various functional groups.

However, similar to the Corey-Chaikovsky approach, attempts to effect a Simmons-Smith cyclopropanation on sterically hindered α,β-unsaturated trisubstituted olefin derivatives of azetidine have proven unsuccessful. beilstein-journals.org This highlights the sensitivity of this reaction to steric congestion around the double bond, which can prevent the effective delivery of the methylene (B1212753) group from the zinc carbenoid.

Intramolecular Cyclopropanation Approaches

Intramolecular cyclopropanation reactions offer a powerful strategy for the construction of bicyclic and spirocyclic systems. This approach typically involves a molecule containing both an alkene and a diazo functional group, which upon activation by a transition metal catalyst, can undergo an intramolecular cyclization to form a cyclopropane-fused ring system. While specific examples of intramolecular cyclopropanation for the direct synthesis of the this compound core are not extensively detailed in the literature, the general principles of this methodology suggest its potential applicability.

The synthesis would require an azetidine precursor appropriately substituted with an olefin and a diazoacetate moiety. The success of such a strategy would depend on the ability to synthesize the requisite precursor and the efficiency of the subsequent intramolecular cyclization, which can be influenced by factors such as ring strain in the transition state and the length of the tether connecting the reacting groups.

Olefination and Carbon–Carbon Bond Formation Leading to Spirocyclic Precursors

The generation of a suitable olefinic precursor from a 3-azetidinone is a critical step in many synthetic routes towards this compound. Various olefination and carbon-carbon bond-forming reactions are employed to introduce the necessary double bond for subsequent cyclopropanation.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters from aldehydes or ketones. beilstein-journals.org In the context of this compound synthesis, a protected 3-azetidinone can be reacted with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, to yield the corresponding α,β-unsaturated ester derivative as a single E-isomer. beilstein-journals.org

Other olefination methods have also been explored for the conversion of 3-azetidinones to their corresponding exomethylene derivatives. These include the Wittig reaction , using reagents like methyltriphenylphosphonium (B96628) bromide, and reactions involving organotitanium reagents such as the Tebbe reagent and the Petasis reagent . beilstein-journals.org While the Wittig and Tebbe reactions have been shown to afford the desired olefin, they can suffer from low yields. beilstein-journals.org The Petasis reagent, however, has been successfully used to prepare the exomethylene azetidine precursor in good yield, particularly when the reaction conditions are carefully controlled to avoid the formation of byproducts. beilstein-journals.org

Comparison of Olefination Methods for 3-Azetidinone
MethodReagentYield (%)
WittigMethyltriphenylphosphonium bromide, n-BuLi23
TebbeTebbe reagent36
PetasisPetasis reagent58

Horner–Wadsworth–Emmons Olefination in Azetidinone Chemistry

The Horner–Wadsworth–Emmons (HWE) reaction is a widely utilized method for the formation of carbon-carbon double bonds, particularly in the synthesis of complex molecules where stereochemical control is crucial. wikipedia.orgorganic-chemistry.org This reaction involves the use of a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its Wittig reagent counterpart, reacting with an aldehyde or ketone. wikipedia.org A key advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying product purification. wikipedia.org

In the context of this compound synthesis, the HWE reaction has been effectively applied to functionalized azetidinone (a four-membered lactam) precursors. A notable application involves the transformation of an azetidinone ketone into an α,β-unsaturated ester. nih.gov For instance, the known azetidinone derivative 16 can be converted into the α,β-unsaturated ester 17 . This reaction proceeds with high stereoselectivity, yielding the E-isomer exclusively. nih.gov This stereochemical outcome is a characteristic feature of the standard HWE reaction, which generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov The resulting unsaturated ester serves as a crucial intermediate for subsequent cyclopropanation to form the spirocyclic core. nih.gov

Table 1: Horner–Wadsworth–Emmons Olefination of Azetidinone 16
ReactantProductIsomeric FormYieldReference
Azetidinone derivative 16α,β-unsaturated ester 17E-isomer68% nih.gov

Tebbe Olefination for Spiro[2.3]hexane Precursors

An alternative to the HWE reaction for olefination is the use of the Tebbe reagent, an organometallic compound known for its high reactivity in converting carbonyl groups, including those in esters and amides, into methylene groups (C=CH₂). The Tebbe reagent is often more effective than traditional Wittig reagents for hindered or less reactive carbonyls.

In the synthesis of precursors for this compound, the Tebbe olefination provides a direct route to a terminal olefin from a ketone, which can then undergo metal-catalyzed cyclopropanation. nih.govillinoisstate.edu Specifically, the azetidinone ketone 16 was treated with the Tebbe reagent to prepare the corresponding ethylidene derivative 18 . nih.govillinoisstate.edu However, this transformation proved to be challenging. The reaction was described as "capricious," requiring a large excess of the pyrophoric Tebbe reagent (4 to 8 equivalents) and only succeeding on a small scale (50 mg). nih.govillinoisstate.edu Despite these difficulties, the target olefin was obtained, albeit in a modest yield. This highlights both the potential and the practical limitations of this methodology for this specific substrate. nih.govillinoisstate.edu

Table 2: Comparison of Olefination Methods for Azetidinone 16
MethodReagentProductYieldCommentsReference
Wittig OlefinationMethyltriphenylphosphonium bromide/BuLiEthylidene derivative 1823%Low yield nih.govillinoisstate.edu
Tebbe OlefinationTebbe ReagentEthylidene derivative 1837%Capricious, required large excess of reagent, successful only on small scale nih.govillinoisstate.edu

Nitrogen-Containing Ring Formation and Transformation Strategies

The construction of the nitrogen-containing azetidine ring is a defining feature of the this compound scaffold. Strategies often involve either building the ring from an acyclic precursor or modifying an existing heterocycle.

Modified Curtius Rearrangement for Amine Incorporation

The Curtius rearrangement is a powerful and versatile reaction for converting a carboxylic acid into a primary amine with the loss of one carbon atom. The process involves the thermal decomposition of an acyl azide (B81097) intermediate to form an isocyanate, which can then be trapped by various nucleophiles. When water acts as the nucleophile, the isocyanate is hydrolyzed to an unstable carbamic acid, which decarboxylates to yield the primary amine.

A key advantage of the Curtius rearrangement is its tolerance for a wide array of functional groups and the complete retention of stereochemistry at the migrating group. Modified, one-pot procedures have been developed to avoid the isolation of potentially explosive acyl azide intermediates, for example, by using reagents like diphenylphosphoryl azide (DPPA). nih.gov

While direct application to a completed this compound has not been extensively documented in the reviewed literature, this methodology offers a robust strategy for amine incorporation in its precursors. For instance, a carboxylic acid substituent on a pre-formed cyclobutane (B1203170) or spiro[2.3]hexane carbocyclic core could be converted into an amine using a modified Curtius reaction. This amine could then serve as a handle for subsequent cyclization to form the azetidine ring, thereby incorporating the crucial nitrogen atom into the molecular framework.

Other Nitrogen Heterocycle Formation Routes

Nitrogen-containing heterocycles are fundamental building blocks in a vast number of pharmaceuticals and biologically active compounds. The synthesis of the azetidine portion of this compound often begins with chiral precursors to establish stereochemical control early in the synthetic sequence.

A prominent strategy for synthesizing derivatives of this compound is to start from a chiral amino acid. For example, the stereocontrolled synthesis of a conformationally "frozen" analogue of L-glutamic acid utilized D-serine as the starting material. nih.govillinoisstate.edu The synthesis commences with the protection and cyclization of D-serine to form a highly functionalized azetidinone, which already contains one of the required stereocenters in the correct configuration. This azetidinone then serves as the key building block upon which the spiro-fused cyclopropane ring is constructed. nih.gov This approach, starting from the chiral pool, is a powerful method for ensuring the enantiopurity of the final product.

Advanced Synthetic Approaches to this compound Stereoisomers

The biological activity of this compound derivatives is often highly dependent on their specific three-dimensional structure. Therefore, the development of synthetic routes that provide precise control over the stereochemistry of the molecule is of paramount importance.

Enantioselective Synthesis Protocols

Achieving enantioselectivity in the synthesis of this compound derivatives relies on establishing control over the multiple contiguous chiral centers and the spiro junction. nih.govillinoisstate.edu A highly effective strategy combines the use of a chiral starting material with a diastereoselective key reaction step.

As mentioned previously, D-serine can be used as a chiral precursor to set the absolute stereochemistry of the azetidine ring. nih.gov Following the formation of an olefinic azetidine intermediate (such as 17 or 18 ), a crucial diastereoselective cyclopropanation reaction is employed to introduce the cyclopropane ring. A rhodium-catalyzed cyclopropanation has been shown to be particularly effective for this transformation. nih.govillinoisstate.edu This step is critical as it creates new stereocenters, and the facial selectivity of the carbene addition to the double bond is directed by the existing stereocenter on the azetidine ring. This diastereoselective approach allows for the preferential formation of specific diastereoisomers of the final this compound product. nih.gov

Diastereoselective Control in Spirocenter Formation

The creation of the spirocyclic core of this compound derivatives often involves a cyclopropanation reaction, where controlling the stereochemistry at the newly formed spirocenter is a critical challenge. A key strategy for achieving diastereoselective control is the rhodium-catalyzed cyclopropanation of exocyclic methylene azetidines. researchgate.netnih.gov

In the synthesis of conformationally "frozen" analogues of L-glutamic acid, a diastereoselective rhodium-catalyzed reaction was employed to introduce the cyclopropyl (B3062369) moiety. researchgate.netnih.govbeilstein-journals.org The reaction of a terminal double bond on an azetidine ring with ethyl diazoacetate, catalyzed by rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), yields the this compound core. nih.govbeilstein-journals.org The reaction preferentially forms the trans cyclopropane products. beilstein-journals.org

The diastereoselectivity of this transformation is influenced by the catalyst and reaction conditions. Initial attempts using catalytic Rh₂(OAc)₄ with one equivalent of ethyl diazoacetate resulted in low yields (12%) of an inseparable mixture of diastereoisomers. nih.govbeilstein-journals.org However, increasing the amount of ethyl diazoacetate to eight equivalents significantly improved the reaction yield to 51%. nih.gov Further optimization led to a 60% yield when the reaction was conducted at 40°C for 48 hours. researchgate.net

The four possible diastereoisomers of the product were analyzed, and nuclear Overhauser effect (NOE) experiments were used to confirm the stereochemistry of the major products. beilstein-journals.org For the major diastereoisomer, an NOE effect was observed between specific protons, which is only possible for the trans isomer, confirming the diastereoselectivity of the cyclopropanation. beilstein-journals.org Theoretical calculations of the stability of the four diastereoisomers were consistent with the experimental observations. nih.govbeilstein-journals.org

ReactionCatalystReagentsYieldDiastereomeric OutcomeReference
CyclopropanationRh₂(OAc)₄Ethyl diazoacetate (1 equiv.)12%Inseparable mixture nih.govbeilstein-journals.org
CyclopropanationRh₂(OAc)₄Ethyl diazoacetate (8 equiv.)51%Mixture of diastereomers nih.gov
CyclopropanationRh₂(OAc)₄ (10 mol%)Ethyl diazoacetate60%Major products identified as trans isomers researchgate.netbeilstein-journals.org

Synthesis of Specific this compound Derivatives

The synthesis of monoprotected diamines derived from the this compound scaffold relies on the cyclopropanation of a suitably functionalized azetidine precursor. researchgate.netresearchgate.net This method provides access to valuable building blocks for drug discovery, serving as potential piperidine (B6355638) or cycloalkane isosteres. researchgate.net The general approach involves constructing the cyclopropane ring onto an existing azetidine ring. researchgate.net

In a specific example, the synthesis of monoprotected 1,5-diaminospiro[2.3]hexanes was achieved as a single diastereomer. researchgate.net This high level of stereocontrol is a significant advantage of the methodology. The resulting building blocks exhibit well-defined three-dimensional structures, which has been confirmed by X-ray diffraction studies. researchgate.net

The construction of oxa-azaspiro[2.3]hexane scaffolds can be achieved through strain-release driven spirocyclization. researchgate.net One reported strategy involves the reaction of bicyclo[1.1.0]butyl carbinolates, which undergo a spirocyclization to form 1-oxaspiro[2.3]hexanes and 1-azaspiro[2.3]hexanes. researchgate.net While this method provides a general route to these strained heterocyclic systems, specific applications to the 1-oxa-5-azaspiro[2.3]hexane isomer require careful selection of the starting bicyclo[1.1.0]butane precursor. Another related approach involves a visible light-mediated aza-[2+2] cycloaddition to prepare 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, which are more complex spirocyclic systems. rsc.orgnih.gov

An innovative approach to the unprecedented 1,5-dioxaspiro[2.3]hexane scaffold utilizes a lithium-amide-induced single-electron transfer mechanism. researchgate.net This method involves the reaction of 3-iodooxetane (B1340047) with a lithium amide and a benzophenone (B1666685) derivative. The process generates a nitrogen-centered radical and a ketyl radical anion, which synergistically abstract a hydrogen atom from the 3-iodooxetane. researchgate.net This initiates a radical-radical coupling reaction, forming the desired 1,5-dioxaspiro[2.3]hexane core. researchgate.net

Another established method for synthesizing related dioxaspiro systems, specifically 1,5-dioxaspiro[3.2]hexanes, is through the epoxidation of 2-methyleneoxetanes using dimethyldioxirane. uconn.edu This reaction chemoselectively epoxidizes the enol ether double bond over other isolated alkenes. uconn.edu

Target ScaffoldMethodKey Reagents/IntermediatesKey FeaturesReference
1,5-Dioxaspiro[2.3]hexaneLithium-amide induced radical C-H functionalization3-Iodooxetane, Lithium amide, BenzophenoneForms an unprecedented spiro-heterocycle via a radical-radical coupling mechanism. researchgate.net
1,5-Dioxaspiro[3.2]hexaneEpoxidation2-Methyleneoxetane, DimethyldioxiraneChemoselective epoxidation of the enol ether double bond. uconn.edu

The synthesis of 4-azaspiro[2.3]hexane, a constitutional isomer of this compound, has been developed as an overlooked but promising piperidine isostere. chemrxiv.orgacs.org An efficient, multigram-scale synthesis has been reported, which allows for the production of these building blocks in significant quantities (up to 52 g). acs.orgnih.govenamine.netacs.org

The synthetic route commences with N-Boc-protected 2-azetidinone. acs.orgenamine.net This starting material undergoes a Tebbe or Petasis olefination to introduce an exocyclic methylene group. acs.orgacs.org The subsequent step is a cyclopropanation of the resulting alkene intermediate. acs.orgenamine.net This sequence provides a reliable and scalable method for accessing various 4-azaspiro[2.3]hexane derivatives. chemrxiv.org

StepReactionReagents/CatalystStarting MaterialProductReference
1OlefinationTebbe reagent or Petasis reagent (Cp₂Ti(CD₃)₂)N-Boc-protected 2-azetidinonetert-Butyl 2-methyleneazetidine-1-carboxylate acs.orgenamine.netacs.org
2CyclopropanationEthyl diazoacetate, Cu(acac)₂tert-Butyl 2-methyleneazetidine-1-carboxylate4-tert-Butyl 1-ethyl 4-azaspiro[2.3]hexane-1,4-dicarboxylate acs.org

Spiro[2.3]hex-1-ene has been designed as a strained, genetically encodable alkene for rapid bioorthogonal protein labeling via photoclick chemistry. nih.gov Its synthesis provides a pathway to an unsaturated spiro[2.3]hexane core, which could be adapted for azaspiro analogues.

The synthesis begins with the commercially available 3-methylene-cyclobutanecarbonitrile. nih.gov This compound undergoes cyclopropanation to produce the corresponding spiro[2.3]hexane-1-carbonitrile as a mixture of diastereomers. The diastereomers are then separated and carried through a series of transformations in parallel:

Reduction of the nitrile group to an alcohol.

Protection of the alcohol.

Mono-debromination to yield a mono-bromo-spirohexane intermediate.

An elimination reaction then smoothly generates the target spiro[2.3]hex-1-ene derivative in excellent yields. nih.gov

This synthetic sequence establishes a viable route to the unsaturated spiro[2.3]hexene core, which serves as a foundational strategy for developing related azaspiro[2.3]hexene derivatives for applications in chemical biology. nih.gov

Incorporation of Difluorinated and Ester-Substituted Cyclopropanes

The introduction of functionalized cyclopropane rings onto the azetidine core is a key strategy for creating diverse this compound derivatives with potential applications in medicinal chemistry. Methodologies have been developed for the incorporation of both ester-substituted and difluorinated cyclopropanes, leading to novel structural analogues.

The synthesis of ester-substituted this compound derivatives has been effectively achieved through a diastereoselective rhodium-catalyzed cyclopropanation reaction. beilstein-journals.org This method involves the reaction of a 3-methyleneazetidine derivative with an excess of ethyl diazoacetate in the presence of a rhodium catalyst, such as Rh₂(OAc)₄. beilstein-journals.org Initial attempts using one equivalent of ethyl diazoacetate resulted in low yields (12%). However, optimization of the reaction conditions, including the use of eight equivalents of ethyl diazoacetate, led to a significant increase in yield to 51%. beilstein-journals.org Further refinement of the process, specifically adjusting the reaction concentration to 0.025 M and increasing the catalyst loading to 10 mol % of Rh₂(OAc)₄, improved the yield to 60%. beilstein-journals.org The reaction is typically performed in dichloromethane (B109758) (CH₂Cl₂) at 40 °C over 48 hours. beilstein-journals.org This approach provides a viable route to ester-functionalized this compound compounds, which can serve as precursors for further chemical modifications. beilstein-journals.org

While direct difluorocyclopropanation on the this compound core has not been extensively detailed, a general and high-yielding synthesis for producing azaheterocycles, including azetidines, with a gem-difluorocyclopropane moiety has been reported. thieme-connect.com This methodology utilizes the Ruppert-Prakash reagent (trimethylsilyltrifluoromethane, TMSCF₃) as a difluorocarbene source. thieme-connect.com The reaction is initiated with sodium iodide and proceeds by reacting an olefinic precursor, in this case, a 3-methyleneazetidine derivative, with TMSCF₃. thieme-connect.com To circumvent the competitive decomposition of the reagent, a slow addition of TMSCF₃ to the reaction mixture is crucial for achieving good yields. thieme-connect.com This method has been successfully applied to the gram-scale synthesis of various amines bearing a gem-difluorocyclopropane group and is adaptable for creating difluorinated this compound derivatives. thieme-connect.com

Table 1: Optimized Conditions for Rhodium-Catalyzed Ester-Substituted Cyclopropanation beilstein-journals.org

ParameterCondition
Reactant 3-Methyleneazetidine derivative
Reagent Ethyl diazoacetate (8 equivalents)
Catalyst Rh₂(OAc)₄ (10 mol %)
Solvent Dichloromethane (CH₂Cl₂)
Concentration 0.025 M
Temperature 40 °C
Time 48 hours
Yield 60%

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound and its derivatives presents several challenges and opportunities for process optimization. While specific industrial-scale production data for this compound is not widely published, general principles from related syntheses, particularly those involving rhodium-catalyzed cyclopropanations and the handling of potentially hazardous reagents like diazo compounds, can be applied.

A key aspect of scalability is the efficiency of the catalyst. In many rhodium-catalyzed reactions, it has been demonstrated that catalyst loading can often be significantly reduced when moving to a larger scale without compromising the yield or selectivity. This is a critical factor for process optimization, as rhodium is a precious and costly metal. Careful studies to determine the minimum effective catalyst concentration are essential for developing an economically viable industrial process.

The use of ethyl diazoacetate in the synthesis of ester-substituted derivatives requires stringent safety protocols, especially at a larger scale, due to its potentially explosive nature. Process optimization would involve exploring safer, in-situ generation methods or alternative reagents. Furthermore, the need for a large excess of ethyl diazoacetate at the lab scale would be a significant cost and safety concern in a production environment. Therefore, process development would focus on improving the reaction stoichiometry, potentially through the use of more efficient catalyst systems or by optimizing reaction parameters such as temperature and addition rates to minimize the excess reagent required.

For the synthesis of the 3-methyleneazetidine precursor, olefination reactions such as the Tebbe or Petasis reactions have been employed at the laboratory scale. beilstein-journals.org However, scaling up these reactions can be problematic. For instance, the Tebbe reaction has been reported to be capricious and work successfully only on a small scale. beilstein-journals.org The Petasis olefination has shown more promise, but byproducts can form, necessitating robust purification methods. beilstein-journals.org A recent study on the synthesis of the related 4-azaspiro[2.3]hexane scaffold demonstrated the feasibility of multigram-scale synthesis (up to 52 g) using a Petasis-type olefination followed by cyclopropanation, indicating that with careful optimization, these methods can be scaled. acs.org

Process optimization for industrial production would also heavily focus on purification strategies. Chromatography, which is common in a laboratory setting, is often not practical for large-scale manufacturing. The development of crystallization-based purifications or extractions would be a priority to ensure high purity of the final product in an efficient and cost-effective manner.

Reaction Mechanisms and Chemical Reactivity of 5 Azaspiro 2.3 Hexane Compounds

Mechanistic Investigations of Cyclopropanation Pathways

The construction of the 5-azaspiro[2.3]hexane core predominantly relies on the formation of the cyclopropane (B1198618) ring onto a pre-existing azetidine (B1206935) derivative. researchgate.net This is typically achieved through cyclopropanation of an exocyclic methylene (B1212753) group on the azetidine ring. Two primary mechanistic pathways, carbene addition and single-electron transfer, are considered for such transformations.

A prevalent method for synthesizing this compound derivatives is the rhodium(II)-catalyzed cyclopropanation of a terminal olefin on an azetidine precursor. beilstein-journals.orgnih.gov This reaction proceeds through a carbene addition mechanism.

The process is initiated by the reaction of a diazo compound, such as ethyl diazoacetate, with a rhodium(II) catalyst, like rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), to form a rhodium-carbene intermediate. beilstein-journals.orgnih.gov This electrophilic carbene species then reacts with the nucleophilic double bond of the azetidine substrate. beilstein-journals.org The reaction is a stereospecific, concerted process where the stereochemistry of the starting alkene is retained in the cyclopropane product. organic-chemistry.org This two-electron pathway is favored over a radical mechanism. organic-chemistry.org

Catalyst Activation : Rh₂(OAc)₄ reacts with ethyl diazoacetate to form a rhodium-carbene complex, releasing nitrogen gas.

Carbene Transfer : The rhodium carbene adds across the exocyclic double bond of the azetidine derivative.

Cyclopropane Formation : This addition leads to the formation of the spirocyclic cyclopropane ring, completing the this compound framework. beilstein-journals.org

Optimization of reaction conditions, including catalyst loading and the concentration and amount of the diazo compound, is crucial for achieving good yields. beilstein-journals.orgnih.gov

Alternative mechanistic pathways involving radical intermediates, often initiated by single-electron transfer (SET), have been explored for the synthesis of related spiro-heterocycles. researchgate.netresearchgate.net For instance, a lithium-amide induced SET process has been successfully used to synthesize 1,5-dioxaspiro[2.3]hexane. researchgate.netresearchgate.net

This mechanism is initiated by an SET from a lithium amide to an acceptor molecule, generating a radical anion and a nitrogen-centered radical, which can be thought of as a frustrated radical pair. researchgate.netresearchgate.net This radical pair can then act synergistically to abstract a hydrogen atom, initiating a radical-radical coupling reaction that leads to the formation of the spirocyclic system. researchgate.net

While this specific lithium-amide induced pathway has been detailed for oxetane (B1205548) derivatives, it represents a potential strategy for forming azaspiro compounds through C-H functionalization and subsequent radical cyclization. researchgate.net The viability of SET pathways is often evaluated against other mechanisms, such as energy transfer, with kinetics and thermodynamics being key deciding factors. acs.org Amidyl radical addition and cyclization, often enabled by photoredox catalysis, is another modern strategy for accessing spirocyclic systems through radical intermediates. researchgate.net

Stereochemical Outcomes and Diastereoisomer Formation

The synthesis of this compound derivatives often creates multiple stereocenters, making the control of stereochemistry a critical aspect of the synthesis.

The diastereoselectivity of the cyclopropanation reaction is a key factor in the synthesis of this compound compounds. In rhodium-catalyzed carbene additions, the reaction is often highly diastereoselective. beilstein-journals.orgnih.gov

A primary influencing factor is the thermodynamic stability of the resulting diastereoisomers. The reaction preferentially forms the most stable products. beilstein-journals.org For example, in the cyclopropanation of an azetidine-derived olefin with ethyl diazoacetate, the formation of the trans-cyclopropane diastereoisomers is strongly favored over the cis isomers. beilstein-journals.org

Theoretical calculations have been employed to understand this preference. By calculating the relative energies of all possible diastereoisomers, it was confirmed that the trans products are energetically more stable than their cis counterparts. beilstein-journals.org This stability-driven outcome is a common feature in such cyclopropanation reactions. beilstein-journals.orgnih.gov

Table 1: Relative Energy of Diastereoisomers Calculated by HF/631G* Method
DiastereoisomerConfigurationRelative Energy (kcal/mol)
20atrans0.00
20ctrans0.00
20bcis+1.49
20dcis+4.48

This table shows the calculated relative energy values for the four possible diastereoisomers (20a-d) in a specific synthesis, demonstrating the higher stability of the trans isomers (20a and 20c). beilstein-journals.org

Facial selectivity refers to the preferential attack of a reagent on one of the two faces of a planar molecule or functional group. In the context of this compound synthesis, this relates to the direction from which the carbene intermediate approaches the exocyclic double bond of the azetidine precursor. The two faces are typically designated as the Re and Si faces.

In the rhodium-catalyzed cyclopropanation to form this compound derivatives, a degree of facial selectivity has been observed. beilstein-journals.org Specifically, the attack of the carbene intermediate showed a preference for the Si face of the olefin. This resulted in an unequal ratio of the two major trans diastereoisomers, with one being formed in a greater amount than the other (e.g., a reported ratio of 1.5:1). beilstein-journals.org This selectivity is also attributed to the transition state leading to the most stable diastereomeric products. beilstein-journals.org Steric effects at the transition state are generally considered a primary driver of facial selectivity in the formation of spirocyclic systems. researchgate.net

Ring Strain and its Influence on Reactivity Profiles of Azaspiro[2.3]hexanes

The defining characteristic of this compound is the significant ring strain resulting from the fusion of a cyclopropane and an azetidine ring. rsc.orgwikipedia.org Both three- and four-membered rings are inherently strained due to the deviation of their bond angles from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org This high degree of ring strain profoundly influences the reactivity of the molecule.

The reactivity of azetidines is driven by their considerable ring strain (approx. 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.orgrsc.orgresearchwithrutgers.com This strain makes the azetidine ring susceptible to cleavage under appropriate conditions. Similarly, cyclopropanes possess high ring strain (approx. 27 kcal/mol) and readily undergo ring-opening reactions. nih.gov

In this compound, this combined strain makes the molecule a "spring-loaded" system, prone to reactions that relieve this strain. nih.gov This reactivity can be harnessed in organic synthesis. For instance, analogous strained spiroheterocycles like 1-oxaspiro[2.3]hexanes undergo Lewis acid-promoted rearrangement to form cyclopentanone (B42830) products or react with nucleophiles, leading to ring opening. nih.gov It is expected that 5-azaspiro[2.3]hexanes would exhibit similar reactivity, with the C-N or C-C bonds of the azetidine ring, or the C-C bonds of the cyclopropane ring, being susceptible to cleavage under acidic, basic, or reductive conditions.

This inherent strain is also a key reason for the growing interest in azaspiro[2.3]hexanes in medicinal chemistry. nih.govchemrxiv.org The rigid, three-dimensional structure imposed by the strained rings makes them attractive as bioisosteres for more common, flexible, or flat cyclic systems like piperidine (B6355638). chemrxiv.orgnih.gov The strain-driven synthesis, for example from highly strained precursors like azabicyclo[1.1.0]butanes, provides novel routes to these valuable spiro-azetidine scaffolds. nih.govbris.ac.ukresearchgate.net

Functional Group Interconversions and Derivatization Reactivity at the Azaspiro[2.3]hexane Core

The chemical reactivity of the this compound core, once formed, allows for a variety of functional group interconversions and derivatizations. These transformations are crucial for the synthesis of complex molecules, particularly in the context of medicinal chemistry where the spirocyclic scaffold can serve as a conformationally restricted building block. Research in this area has demonstrated the viability of modifying substituents on both the azetidine and cyclopropane rings, as well as the nitrogen atom of the azetidine ring.

A notable example of such derivatization is the stereocontrolled synthesis of conformationally "frozen" analogues of L-glutamic acid, where a highly functionalized this compound skeleton is the key structural feature. beilstein-journals.org In this synthetic endeavor, a series of functional group interconversions were successfully carried out on the fully assembled spirocyclic system.

The synthetic route began with a protected this compound derivative, specifically (1S,3R,4S)-5-tert-butyloxycarbonyl-4-(tert-butyldiphenylsilyloxymethyl)-1-ethyloxycarbonyl-5-azaspiro[2.3]hexane. beilstein-journals.org The initial derivatization involved the deprotection of the primary alcohol. This was achieved by removing the tert-butyldiphenylsilyl (TBDPS) protecting group using triethylamine (B128534) trihydrofluoride and triethylamine in tetrahydrofuran (B95107) (THF) at an elevated temperature of 60°C. beilstein-journals.org This reaction yielded the corresponding hydroxymethyl derivative, (1S,3R,4S)-5-tert-butyl 1-ethyl 4-(hydroxymethyl)-5-azaspiro[2.3]hexane-1,5-dicarboxylate. beilstein-journals.org

Subsequent oxidation of the primary alcohol to a carboxylic acid was accomplished using Jones reagent. beilstein-journals.org This transformation provided the corresponding carboxylic acid derivative, (1S,3R,4S)-5-(tert-butoxycarbonyl)-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid. beilstein-journals.org

The final step in the synthesis of the target L-glutamic acid analogue involved the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This was achieved by treating the carboxylic acid derivative with formic acid at room temperature, which led to the formation of the final amino acid, (1S,3R,4S)-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid. beilstein-journals.org

These transformations highlight the chemical stability of the this compound core under various reaction conditions, including acidic and oxidative environments, and demonstrate its utility as a scaffold for the synthesis of complex, biologically relevant molecules.

The following table summarizes the key functional group interconversions performed on the this compound core in the synthesis of L-glutamic acid analogues. beilstein-journals.org

Starting MaterialReagents and ConditionsProductTransformation
(1S,3R,4S)-5-tert-butyloxycarbonyl-4-(tert-butyldiphenylsilyloxymethyl)-1-ethyloxycarbonyl-5-azaspiro[2.3]hexaneTriethylamine trihydrofluoride, triethylamine, THF, 60°C(1S,3R,4S)-5-tert-butyl 1-ethyl 4-(hydroxymethyl)-5-azaspiro[2.3]hexane-1,5-dicarboxylateDeprotection of primary alcohol
(1S,3R,4S)-5-tert-butyl 1-ethyl 4-(hydroxymethyl)-5-azaspiro[2.3]hexane-1,5-dicarboxylateJones reagent(1S,3R,4S)-5-(tert-butoxycarbonyl)-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acidOxidation of primary alcohol
(1S,3R,4S)-5-(tert-butoxycarbonyl)-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acidFormic acid, room temperature(1S,3R,4S)-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acidN-deprotection

Structural Elucidation and Conformational Analysis of 5 Azaspiro 2.3 Hexane Architectures

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to unequivocally determining the structure and stereochemistry of 5-azaspiro[2.3]hexane derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a primary tool for the structural confirmation of newly synthesized this compound derivatives. researchgate.net These techniques provide detailed information about the chemical environment of each atom within the molecule.

In the context of this compound, NMR is crucial for:

Confirming the Spirocyclic Core: The number of signals and their multiplicities in both ¹H and ¹³C NMR spectra help to confirm the presence of the fused cyclopropane (B1198618) and azetidine (B1206935) rings.

Determining Stereochemistry: For substituted derivatives, the stereochemical arrangement of functional groups can be elucidated. For instance, in the synthesis of this compound analogues of L-glutamic acid, NMR is essential for distinguishing between different diastereoisomers. researchgate.netbeilstein-journals.org The coupling constants between protons on the rings can provide insight into their relative spatial orientation.

Assessing Conformational Dynamics: While the ring system is highly constrained, variable-temperature NMR studies can reveal information about any subtle conformational flexing or barriers to inversion, particularly at the nitrogen atom. rsc.org

Table 1: Application of NMR Spectroscopy in this compound Analysis

NMR Technique Information Provided Relevance to this compound
¹H NMR Chemical shift, coupling constants (J-values), integration Confirms proton environments, provides data on proton-proton spatial relationships to help assign stereochemistry.
¹³C NMR Number and chemical shift of carbon signals Confirms the carbon skeleton and the presence of the unique spirocyclic carbon.

| 2D NMR (e.g., COSY, HSQC) | Correlation between protons and carbons | Provides definitive assignment of all proton and carbon signals, confirming connectivity within the molecule. |

Structural characterization of 1,5-disubstituted (aza)spiro[2.3]hexanes has been performed using X-ray diffraction studies. researchgate.netresearchgate.net These studies are critical for validating the results of synthetic efforts and providing the foundational data needed for computational analyses like Exit Vector Plot (EVP) analysis. acs.org The precise coordinates obtained from X-ray crystallography allow for a detailed understanding of how substituents are oriented in space, which is a key factor in designing molecules that can interact with biological targets in a specific manner.

Conformational Analysis using Computational Tools

Due to the inherent strain in the spiro[2.3]hexane system, computational tools are invaluable for understanding its conformational preferences and spatial properties.

Exit Vector Plot (EVP) analysis is a computational tool used to visualize and analyze the chemical space covered by disubstituted molecular scaffolds. researchgate.netrsc.org By analyzing crystallographic data, such as that obtained from X-ray diffraction, EVP can map the relative spatial orientation of functional groups (exit vectors) attached to the core scaffold. researchgate.net

For azaspiro[2.3]hexane derivatives, EVP analysis is used to:

Define Spatial Parameters: It quantifies the geometric relationship between substituents, providing a rationale for the potential applications of these compounds as bioisosteres. researchgate.netresearchgate.net

Compare with Other Scaffolds: The plots can be compared to those of other common rings (like piperidine (B6355638) or cyclohexane) to assess the degree of structural similarity or novelty. acs.org This helps in the rational design of scaffold-hopping strategies in drug discovery. kara5.live

Guide Molecular Design: By understanding the accessible vector space, chemists can design derivatives where substituents are placed in precise three-dimensional arrangements to optimize interactions with a target protein.

The this compound framework is composed of a cyclopropane ring fused to an azetidine (four-membered) ring. Both rings possess significant ring strain, which in turn severely restricts the conformational flexibility of the entire molecule. This rigidity is a key feature exploited in drug design.

This scaffold is considered a "conformationally 'frozen'" system. researchgate.netbeilstein-journals.org Unlike more flexible rings such as cyclohexane (B81311) or piperidine, which can exist in multiple chair, boat, or twist-boat conformations, the azaspiro[2.3]hexane core has a much more defined and predictable geometry. The synthesis of derivatives as "frozen" analogues of L-glutamic acid highlights this property, where the spirocyclic core is used to lock the molecule in a specific conformation to study its interaction with glutamate (B1630785) receptors. beilstein-journals.org While molecules in crystal structures generally adopt low-strain conformations, the inherent strain of this spirocycle is a defining characteristic of its shape and energetics. nih.govresearchgate.net

Table 2: Conformational Properties of Strained Spirocycles

Feature Description Implication for this compound
Ring Strain Energy associated with non-ideal bond angles and eclipsing interactions. High intrinsic strain in both the cyclopropane and azetidine rings.
Conformational Rigidity Limited number of accessible low-energy conformations. The scaffold is "frozen," leading to a well-defined and predictable 3D shape. researchgate.net

| Predictable Geometry | The spatial orientation of substituents is largely fixed by the core structure. | Allows for precise placement of functional groups to probe interactions with biological targets. |

Isosteric Relationship and 3D Chemical Space Occupancy of Azaspiro[2.3]hexanes

The unique structural features of azaspiro[2.3]hexanes make them attractive for expanding the diversity of compound libraries and for use as bioisosteres.

A bioisosteric replacement is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by a structurally different group to modulate its physicochemical or biological properties while retaining the desired biological activity. The 4-azaspiro[2.3]hexane scaffold has been investigated as an overlooked isostere of piperidine, and the same principles apply to the 5-aza isomer. acs.orgenamine.net

The key advantages of using azaspiro[2.3]hexane scaffolds include:

Increased Three-Dimensionality: Saturated spirocycles are inherently three-dimensional, a property that is increasingly sought after in drug discovery to improve selectivity and physicochemical properties compared to flat, aromatic systems. kara5.livesigmaaldrich.com

Novel Chemical Space Exploration: These scaffolds provide access to underexplored regions of chemical space. sigmaaldrich.comrsc.org Their rigid, multi-vectorial nature allows for the creation of molecules with novel shapes that can lead to new intellectual property and potentially improved drug candidates. kara5.live

Scaffold Hopping: The defined geometry allows azaspiro[2.3]hexanes to serve as effective scaffolds for replacing other cyclic systems in known active compounds, potentially leading to improved properties such as metabolic stability or target affinity. researchgate.net

By providing a rigid and spatially defined core, this compound and its derivatives offer a powerful tool for medicinal chemists to design novel molecules with enhanced three-dimensional character. acs.orgresearchgate.net

Computational Chemistry and Theoretical Insights into 5 Azaspiro 2.3 Hexane

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of molecules like 5-azaspiro[2.3]hexane. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

For substituted derivatives of this compound, the existence of multiple stereoisomers necessitates an understanding of their relative stabilities. Computational methods are invaluable for mapping the potential energy surface and identifying the most stable conformations.

In a study on the synthesis of this compound derivatives designed as constrained analogues of L-glutamic acid, theoretical calculations were employed to determine the relative stability of four diastereoisomers (20a-d). nih.govresearchgate.net The process began with a conformational search using the mixed torsional/low-mode sampling method in MacroModel with the OPLS-2005 force field. nih.govbeilstein-journals.org This molecular mechanics approach generated thousands of potential conformations for each diastereoisomer. nih.gov The resulting geometries were then minimized to identify low-energy structures. nih.govbeilstein-journals.org

Following this, the lowest energy conformation for each of the four diastereoisomers was subjected to higher-level quantum mechanical calculations. beilstein-journals.org A full geometry optimization was performed in a vacuum at the Hartree-Fock (HF) Self-Consistent Field (SCF) level using a 6-31G* basis set with the Gaussian09 program. researchgate.netbeilstein-journals.org This ab initio method provides a more accurate description of the electronic structure and relative energies. The calculations revealed that the trans diastereoisomers were more stable than the cis diastereoisomers, with isomer 20a being the most stable. researchgate.net These theoretical findings were consistent with experimental observations from HPLC and Nuclear Overhauser Effect (NOE) studies. researchgate.net

Table 1: Calculated Relative Energies of this compound Diastereoisomers researchgate.net

DiastereoisomerCalculated Relative Energy (kcal/mol)
20a (trans)0.00
20b (cis)2.59
20c (trans)0.61
20d (cis)2.06

This table is interactive. Click on the headers to sort the data.

The spirocyclic fusion of a cyclopropane (B1198618) and an azetidine (B1206935) ring in this compound inherently introduces significant ring strain. This strain arises from the deviation of bond angles and lengths from their ideal values. In cyclopropane, the internal C-C-C angles are forced to be 60°, a large deviation from the ideal tetrahedral angle of 109.5°, leading to bent "banana" bonds. uu.nl The azetidine ring is also strained, though less so than cyclopropane.

Strain Energy Calculations and Theoretical Benchmarks

Quantifying the total strain energy of a molecule is crucial for predicting its stability and thermodynamic properties. For complex systems like this compound, this is achieved through various computational methodologies.

Several computational methods are used to quantify ring strain. The strain energy is generally defined as the difference in energy between the actual molecule and a hypothetical, strain-free reference molecule. numberanalytics.com

Homodesmic and Isodesmic Reactions: A robust method involves the use of hypothetical isodesmic or homodesmic reactions. numberanalytics.comanu.edu.au In this approach, a reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. The enthalpy change of this reaction, calculated using quantum chemical methods like MP2 or DFT, corresponds to the strain energy of the target molecule. anu.edu.au For a spiro[2.3]hexane system, the strained molecule would be on one side of the equation, balanced by strain-free acyclic molecules (like propane (B168953) and isobutane) on the other. anu.edu.au

Computational Group Equivalents: This method, pioneered by Benson and further developed by others, assigns energy contributions to different chemical groups. mdpi.comresearchgate.net The strain-free enthalpy of formation is estimated by summing these group increments. The difference between this theoretical value and the experimentally or computationally determined heat of formation gives the strain energy. mdpi.com Parameters for these group equivalents have been calculated at high levels of theory (e.g., W1BD, G-4, CBS-APNO) to provide accurate strain energy predictions for a wide range of hydrocarbons. researchgate.net

Molecular Mechanics: Force fields like MM3 and MMFF can also estimate strain energy by summing energetic penalties from bond stretching, angle bending, and torsional strain relative to idealized values. numberanalytics.com

The strain energy of spiro[2.3]hexane is significant due to its fused small rings. Computational studies allow for a direct comparison of its strain with other related cyclic systems.

The strain energy of spiro[2.3]hexane (containing a cyclopropane and a cyclobutane (B1203170) ring) is calculated to be approximately 54.9 kcal/mol. mdpi.com This value is remarkably close to the simple sum of the strain energies of its constituent rings, cyclopropane (27.5 kcal/mol) and cyclobutane (26.8 kcal/mol), which totals 54.3 kcal/mol. uu.nlmdpi.com This suggests that, in this case, the additional strain from spiro-fusion (termed excess strain) is minimal. uu.nl

This contrasts with other spiroalkanes. For instance, spiropentane, which consists of two fused cyclopropane rings, has a strain energy of 62.9 kcal/mol, which is significantly higher than the sum of two cyclopropane rings (54.8 kcal/mol). mdpi.com This indicates a substantial excess strain introduced by the spiro-fusion of two three-membered rings.

Table 2: Comparison of Strain Energies in Spiroalkanes researchgate.netmdpi.com

CompoundConstituent RingsSum of Ring Strains (kcal/mol)Calculated Total Strain (kcal/mol)
SpiropentaneCyclopropane + Cyclopropane54.862.9
Spiro[2.3]hexane Cyclopropane + Cyclobutane54.354.9
Spiro[3.3]heptaneCyclobutane + Cyclobutane53.651.0
BicyclobutaneFused Cyclopropanes54.866.5

This table is interactive. Click on the headers to sort the data.

In Silico Modeling for Reactive Intermediates and Transition States in Azaspiro[2.3]hexane Reactions

Computational modeling is instrumental in understanding the mechanisms of reactions involving the formation or transformation of the this compound scaffold. By mapping reaction pathways and characterizing the geometries and energies of intermediates and transition states, chemists can rationalize experimental outcomes such as yield and stereoselectivity.

For example, in the organocatalytic enantioselective synthesis of strained spiro[2.3]hexanes from methylenecyclopropanes and α,β-unsaturated aldehydes, Density Functional Theory (DFT) calculations were used to elucidate the reaction mechanism. researchgate.net The energy profiles of the entire catalytic cycle, including the Michael addition, ring expansion, and final cyclization steps, were calculated at the B3LYP-D3/6-31G(d) level of theory. researchgate.net These calculations helped identify the key transition states that control the stereochemical outcome of the reaction, supporting the proposed mechanism. researchgate.net

Similarly, the synthesis of 1-azaspiro[2.3]hexane derivatives via palladium-catalyzed σ-bond nucleopalladation of bicyclo[1.1.0]butanes with imines was found to be highly stereoselective. nih.gov While detailed modeling was not reported in this specific study, such high diastereoselectivity points to a well-defined, sterically constrained transition state. Computational modeling of these transition states could explain the observed facial selectivity and why only a single diastereomer is formed. nih.gov In related systems, mechanistic investigations for the formation of spiro-heterocycles have been supported by computational calculations to validate proposed radical-radical coupling pathways. researchgate.netd-nb.info

Strategic Applications of 5 Azaspiro 2.3 Hexane Scaffolds in Advanced Molecular Design

Development of Bioisosteres for Saturated Heterocyclic and Carbocyclic Rings

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties and produces broadly similar biological activity, is a cornerstone of drug discovery. The rigid, three-dimensional structure of 5-azaspiro[2.3]hexane makes it an attractive candidate for creating novel bioisosteres of common saturated rings.

This compound as a Piperidine (B6355638) Bioisostere

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in approved drugs. However, its flexibility and potential metabolic liabilities can present challenges in drug development. The this compound scaffold has been proposed as a potential bioisosteric replacement for piperidine. Its azetidine (B1206935) ring fused with a cyclopropane (B1198618) ring creates a more rigid structure that can lock the substituent vectors in a defined spatial orientation, potentially leading to improved binding affinity and selectivity for a biological target. The development of synthetic methodologies for functionalized this compound derivatives has been a key focus, leveraging techniques like carbene addition to an exocyclic double bond on an azetidine precursor.

Nonclassical Bioisosteres for Saturated Five- and Six-Membered Rings

The concept of using strained spirocycles extends beyond mimicking piperidine. The this compound core serves as a nonclassical bioisostere for various saturated carbocyclic and heterocyclic five- and six-membered rings. Such "nonclassical" replacements often differ more significantly in structure from the original group but can preserve the essential volume and positioning of key pharmacophoric features. The inherent three-dimensionality of the spiro[2.3]hexane system offers an escape from the "flatland" of traditional aromatic and flexible aliphatic rings, providing a path to explore novel chemical space and improve properties like aqueous solubility while reducing lipophilicity.

Rational Design of Peptidomimetics

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. The conformationally rigid nature of this compound derivatives makes them excellent building blocks for this purpose.

Conformationally Constrained Amino Acid Analogues (e.g., L-Glutamic Acid Analogues)

One of the most powerful strategies in peptidomimetic design is to "freeze" the conformation of a natural amino acid into a more constrained analogue. This approach has been successfully applied to L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system. Researchers have designed and synthesized this compound derivatives as conformationally "frozen" analogues of L-glutamic acid. acs.orgebrary.netacs.org

The design involves incorporating the core structure of glutamic acid into the rigid bicyclic system, which severely restricts the rotation around the C3–C4 bond. ebrary.netbeilstein-journals.org The synthesis of these complex analogues is challenging, requiring stereocontrolled methods. A key step often involves a diastereoselective rhodium-catalyzed cyclopropanation reaction on a functionalized azetidine precursor derived from amino acids like D-serine. acs.orgbeilstein-journals.org The resulting constrained amino acid derivatives are valuable tools for probing receptor-bound conformations and serve as building blocks for novel peptidomimetics. acs.orgbeilstein-journals.org

Key Aspects of this compound as L-Glutamic Acid Analogues
Design PrincipleSynthetic StrategyKey ReactionIntended Application
"Freezing" the conformation of L-glutamic acid to limit bond rotation. ebrary.netbeilstein-journals.orgStereocontrolled synthesis starting from a chiral precursor like D-serine. acs.orgRhodium-catalyzed cyclopropanation to introduce the cyclopropane ring. ebrary.netBuilding blocks for peptidomimetics and as ligands for glutamate (B1630785) receptors. acs.orgbeilstein-journals.org

Engineering of Beta-Turn and Sheet-Like Structures

Secondary structures like beta-turns and beta-sheets are critical for the molecular recognition events mediated by peptides. Beta-turns, which are characterized by a reversal in the direction of the polypeptide chain, are particularly important in protein-protein interactions. The incorporation of conformationally rigid building blocks is a proven strategy for inducing or stabilizing such secondary structures in peptidomimetics.

Role in Chemical Space Expansion and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological functions and identify new therapeutic leads. The this compound scaffold is particularly well-suited for DOS strategies due to its inherent three-dimensionality and structural rigidity. Unlike flat, aromatic systems that occupy a limited region of chemical space, the spirocyclic nature of this compound provides a framework for creating molecules with a wider distribution of shapes, projecting substituents into distinct vectors of space.

The expansion of chemical space using this scaffold involves the strategic introduction of functional groups onto the cyclobutane (B1203170) and azetidine rings. The nitrogen atom of the azetidine ring serves as a convenient handle for derivatization, while the carbon atoms of both rings can be functionalized through various synthetic methodologies. This allows for the creation of a library of compounds with diverse pharmacological properties from a common core structure. Methodologies applicable to the diversification of related azaspirocycles, such as multicomponent condensation reactions followed by cyclization strategies like ring-closing metathesis or reductive amination, highlight pathways to generate highly functionalized and diverse molecular libraries. nih.gov The resulting scaffolds are of considerable interest for chemistry-driven drug discovery programs. nih.gov

The incorporation of the strained this compound motif introduces novel physicochemical properties into molecules, such as altered solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. By providing a rigid core that limits conformational flexibility, these scaffolds enable a more precise study of ligand-receptor interactions, as the molecule is "pre-organized" for binding.

Utility as Advanced Building Blocks in Complex Molecule Synthesis

A key example is the stereocontrolled synthesis of this compound derivatives as analogues of L-glutamic acid (L-Glu). beilstein-journals.orgresearchgate.netnih.gov L-glutamic acid is a primary excitatory neurotransmitter in the central nervous system, and its receptors are targets for a wide range of neurological disorders. beilstein-journals.orgnih.gov By incorporating the spirocyclic scaffold, researchers can create rigid analogues that mimic specific conformations of L-Glu, thereby providing tools to probe receptor subtypes with greater selectivity. beilstein-journals.org

The synthesis of these complex analogues presents significant challenges, including the control of stereochemistry at multiple chiral centers and the construction of the strained [2.3]-spiro junction. beilstein-journals.orgnih.gov A successful synthetic route starts from known azetidinone derivatives and involves several key transformations. beilstein-journals.orgnih.gov One of the most critical steps is the creation of the cyclopropane ring, which has been achieved through a diastereoselective rhodium-catalyzed cyclopropanation of a terminal olefin precursor. beilstein-journals.orgnih.govresearchgate.net

The reaction conditions for this key step often require careful optimization to achieve satisfactory yields. For instance, studies have shown that the yield of the cyclopropanation can be significantly improved by adjusting the solvent, reaction concentration, catalyst loading, and the equivalents of the diazoacetate reagent. beilstein-journals.orgnih.gov

Table 1: Key Steps in the Synthesis of a this compound Core for L-Glutamic Acid Analogues beilstein-journals.orgnih.gov
StepReactionKey ReagentsYieldPurpose
1Olefination (e.g., Petasis reaction)Petasis reagent (Cp₂TiMe₂)58%Introduction of the terminal double bond required for cyclopropanation.
2Rhodium-Catalyzed CyclopropanationEthyl diazoacetate, Rh₂(OAc)₄Up to 60%Formation of the spiro-fused cyclopropane ring, creating the core this compound structure.
3Deprotection & OxidationTriethylamine (B128534) trihydrofluoride, Jones reagentN/AConversion of precursor functional groups to the final amino acid moiety.

This synthetic utility underscores the importance of the this compound moiety as a valuable building block. It allows chemists to construct highly constrained and complex molecular architectures that would be difficult to access through other means, paving the way for the development of novel therapeutic agents and chemical probes. beilstein-journals.orgnih.gov

Q & A

Q. What in vitro models assess the neuropharmacological activity of these compounds?

  • Methodological Answer : Primary neuronal cultures (rat cortical/hippocampal) are used to measure Ca²⁺ flux (Fluo-4 AM) or cAMP modulation (ELISA) upon mGluR activation. EC₅₀ values for 27a (mGluR1: 0.3 µM; mGluR5: 1.2 µM) confirm subtype selectivity .

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